molecular formula C13H12N8S B2426893 9-methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-9H-purin-6-amine CAS No. 2380185-80-6

9-methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-9H-purin-6-amine

Cat. No.: B2426893
CAS No.: 2380185-80-6
M. Wt: 312.36
InChI Key: MARPPPJZTYNTAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-9H-purin-6-amine is a complex organic compound that features a purine base modified with a thiophene and triazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-9H-purin-6-amine typically involves multiple steps. One common approach starts with the preparation of the thiophene and triazole intermediates, which are then coupled with the purine base. The reaction conditions often include the use of catalysts and specific solvents to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

9-methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

9-methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-9H-purin-6-amine has several scientific research applications:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 9-methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-9H-purin-6-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

    Thiopurine: Another purine derivative with a thiophene group.

    Triazolylpurine: A purine derivative with a triazole group.

Uniqueness

What sets 9-methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-9H-purin-6-amine apart is the combination of both thiophene and triazole groups, which may confer unique properties such as enhanced binding affinity or specific electronic characteristics.

Properties

IUPAC Name

9-methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N8S/c1-20-8-17-11-12(15-7-16-13(11)20)14-5-9-6-21(19-18-9)10-3-2-4-22-10/h2-4,6-8H,5H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARPPPJZTYNTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC3=CN(N=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.